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molecular formula C10H11BrN2O3 B8482825 N'-acetyl-4-bromo-2-methoxybenzohydrazide

N'-acetyl-4-bromo-2-methoxybenzohydrazide

Cat. No. B8482825
M. Wt: 287.11 g/mol
InChI Key: VKYFZMRNFAPJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575150B2

Procedure details

A solution of 4-bromo-2-methoxybenzoic acid (950.7 mg, 4.11 mmol) in 8 ml of DMF was treated sequentially with EDC (1183 mg, 6.17 mmol) and HOBT (945 mg, 6.17 mmol) and stirred at room temperature for 10 minutes. The reaction was then treated with acetic hydrazide (366 mg, 4.94 mmol) and stirred at room temperature overnight. The reaction was dissolved in EtOAc and washed sequentially with saturated bicarbonate solution and brine. The aqueous washes were extracted once with EtOAc. Organics were combined, dried over sodium sulfate, and concentrated under reduced pressure to a white solid (1.37 g crude).
Quantity
950.7 mg
Type
reactant
Reaction Step One
Name
Quantity
1183 mg
Type
reactant
Reaction Step One
Name
Quantity
945 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([O:11][CH3:12])[CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.[C:27]([NH:30][NH2:31])(=[O:29])[CH3:28]>CN(C=O)C.CCOC(C)=O>[C:27]([NH:30][NH:31][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[O:11][CH3:12])(=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
950.7 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
1183 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
945 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
366 mg
Type
reactant
Smiles
C(C)(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed sequentially with saturated bicarbonate solution and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous washes were extracted once with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a white solid (1.37 g crude)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)(=O)NNC(C1=C(C=C(C=C1)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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